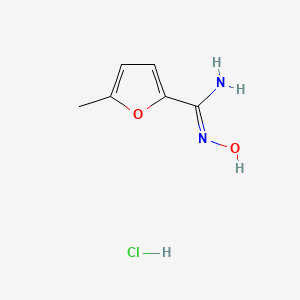

N'-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride

Description

N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride is a chemical compound with the molecular formula C6H8N2O2·HCl. It is known for its unique structure, which includes a furan ring substituted with a hydroxyimino group and a methyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name |

N'-hydroxy-5-methylfuran-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-4-2-3-5(10-4)6(7)8-9;/h2-3,9H,1H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCRICLVEZHESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C(=N/O)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride typically involves the reaction of 5-methyl-2-furancarboximidamide with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then isolated and purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

5-Methyl-2-furancarboximidamide: Lacks the hydroxyimino group, resulting in different chemical properties.

N’-Hydroxy-2-furancarboximidamide: Similar structure but without the methyl group, leading to different reactivity and applications.

N’-Hydroxy-5-ethyl-2-furancarboximidamide: Contains an ethyl group instead of a methyl group, affecting its chemical behavior.

Uniqueness

N’-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride is unique due to the presence of both the hydroxyimino and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

N'-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride is a compound with significant biological activity, particularly in the context of nitric oxide (NO) release and its physiological effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

N'-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride, with the chemical formula , is characterized by its amidoxime functional group. This structure is crucial for its biological activity, especially in relation to NO production.

The compound acts primarily as a precursor to nitric oxide, which plays a vital role in various physiological processes such as vasodilation, neurotransmission, and immune response. The oxidation of amidoximes like N'-Hydroxy-5-methyl-2-furancarboximidamide can lead to NO release through enzymatic pathways involving cytochrome P450 enzymes. This process has been shown to have beneficial effects on cardiovascular health by promoting vasodilation and reducing blood pressure .

Nitric Oxide Release

Research indicates that amidoximes can effectively release NO under specific conditions. For instance, methyl and phenyl amidoximes demonstrated the capacity to release 25% and 10% of NO, respectively. Notably, the pyridine-2,6-diamidoxime variant released up to 40% of NO, highlighting the influence of structural modifications on biological activity .

In Vivo Studies

In vivo studies on animal models have shown that compounds similar to N'-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride can regulate blood pressure and promote vasodilation. These effects are attributed to the sustained release of NO, which counteracts vascular resistance and enhances blood flow .

Case Studies

- Cardiovascular Effects : A study involving rats demonstrated that administration of N'-Hydroxy-5-methyl-2-furancarboximidamide hydrochloride led to significant reductions in arterial pressure compared to control groups. This effect was linked to increased NO levels in circulation.

- Neurotransmission : Research has also explored the role of this compound in neurotransmission. Increased NO levels were associated with enhanced synaptic plasticity in neuronal cultures, suggesting potential applications in neurodegenerative diseases where NO signaling is disrupted.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Nitric Oxide Release | Up to 40% release | |

| Blood Pressure Regulation | Significant reduction observed | |

| Vasodilation | Enhanced blood flow | |

| Neurotransmission | Improved synaptic plasticity |

Table 2: Comparative Analysis of Amidoxime Variants

| Compound Name | NO Release (%) | Structural Feature |

|---|---|---|

| N'-Hydroxy-5-methyl-2-furancarboximidamide | 25 | Methyl group |

| Pyridine-2,6-diamidoxime | 40 | Pyridine ring |

| Benzamidoxime | 10 | Phenyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.